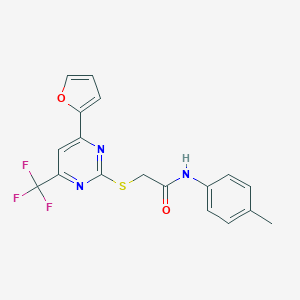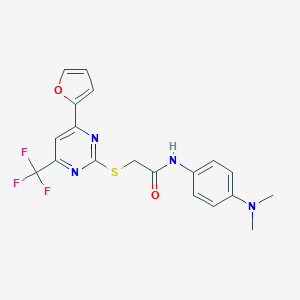![molecular formula C27H26N6O3 B284405 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. In cancer research, this compound inhibits the activity of DNA topoisomerase I, which is involved in DNA replication and transcription. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis by disrupting the DNA replication and transcription process. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the NF-κB signaling pathway, which is involved in the regulation of various inflammatory cytokines.
实验室实验的优点和局限性
7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide research, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to explore the pharmacokinetics and bioavailability of this compound and to optimize its chemical structure to improve its solubility and pharmacological properties. Additionally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
合成方法
The synthesis of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that includes the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 4,5-dimethyl-1,2-phenylenediamine to form the desired tetraazolo[1,5-a]pyrimidine. The final step involves the introduction of a carboxamide group to the tetraazolo[1,5-a]pyrimidine to form this compound.
科学研究应用
7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation.
属性
分子式 |
C27H26N6O3 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H26N6O3/c1-17-9-7-8-12-21(17)29-26(34)24-18(2)28-27-30-31-32-33(27)25(24)20-13-14-22(23(15-20)35-3)36-16-19-10-5-4-6-11-19/h4-15,25H,16H2,1-3H3,(H,29,34)(H,28,30,32) |
InChI 键 |
OAKWRKCXQWMHFU-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)

![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284332.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)

![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
